![molecular formula C17H20N6O4 B1223172 N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1223172.png)
N-[(4-Aminophenyl)methyl]adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Aminophenyl)methyl]adenosine is a compound known for its role as an adenosine receptor inhibitor. It has a molecular formula of C17H20N6O4 and a molecular weight of 372.38 g/mol . This compound is particularly significant in scientific research due to its ability to interact with adenosine receptors, which are involved in various physiological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)methyl]adenosine typically involves the reaction of adenosine with 4-aminobenzylamine under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
N-[(4-Aminophenyl)methyl]adenosine undergoes various types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its activity.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and interactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.
科学研究应用
N-[(4-Aminophenyl)methyl]adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study adenosine receptor interactions and to develop new adenosine receptor inhibitors.
Biology: The compound is used to investigate the role of adenosine receptors in various biological processes, including neurotransmission and immune response.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting adenosine receptors, which are implicated in conditions such as cardiovascular diseases and neurological disorders.
作用机制
N-[(4-Aminophenyl)methyl]adenosine exerts its effects by inhibiting adenosine receptors. It binds to these receptors, preventing the natural ligand (adenosine) from interacting with them. This inhibition can modulate various physiological processes, including neurotransmission, vasodilation, and immune response . The primary molecular targets are the adenosine receptors, and the pathways involved include those related to cyclic AMP (cAMP) signaling.
相似化合物的比较
Similar Compounds
Adenosine: The natural ligand for adenosine receptors, involved in numerous physiological processes.
N6-(Phenylmethyl)adenosine: A similar compound with a different substituent on the adenosine molecule.
N6-(Cyclopentyl)adenosine: Another adenosine receptor inhibitor with a different substituent.
Uniqueness
N-[(4-Aminophenyl)methyl]adenosine is unique due to its specific substituent (4-aminophenylmethyl) which provides distinct binding properties and inhibitory effects on adenosine receptors. This makes it a valuable tool in research for understanding receptor interactions and developing new therapeutic agents .
属性
IUPAC Name |
2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVNAUPWLXPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
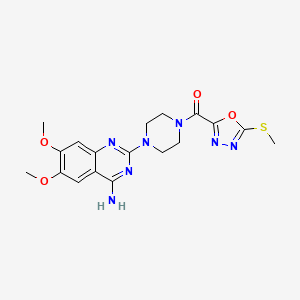
![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)
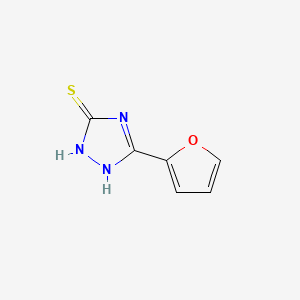
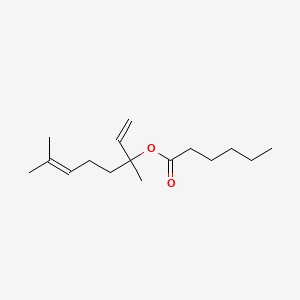
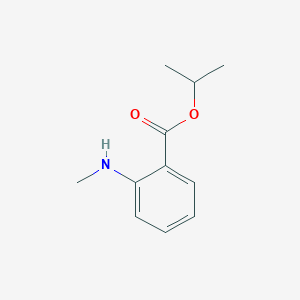
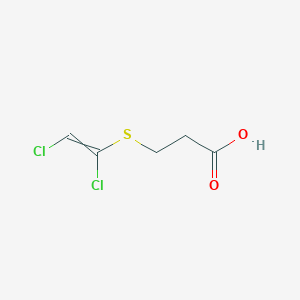
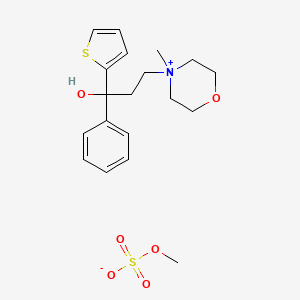
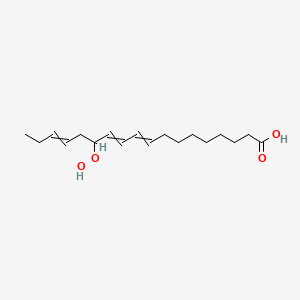
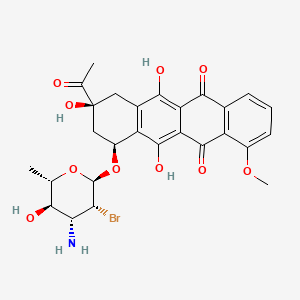

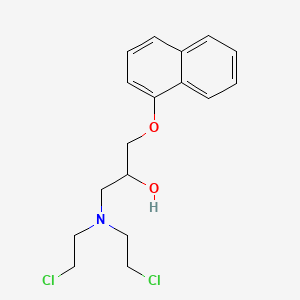
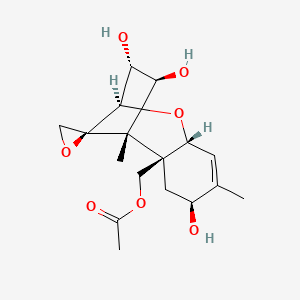
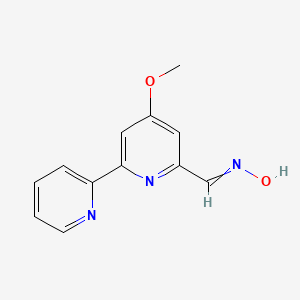
![(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)
